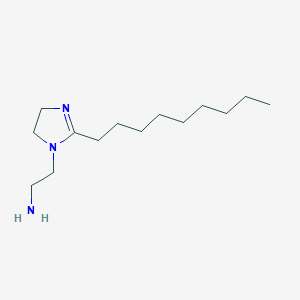
4'-Fluoro-2,4,6-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl: is an organic compound with the molecular formula C15H15F It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4’ position and three methyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically involves the coupling of a halogenated biphenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. For example, 4-fluorobiphenyl can be synthesized from 1-chloro-4-fluorobenzene and (5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene .
Industrial Production Methods: Industrial production of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with a palladium catalyst and a base like potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: The compound is studied for its potential biological activities. It may be used in the development of pharmaceuticals or as a probe in biochemical research.
Industry: In the industrial sector, 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and methyl groups can influence the compound’s binding affinity and specificity for its targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
4-Fluorobiphenyl: Similar structure but lacks the three methyl groups.
2,4,6-Trimethylbiphenyl: Similar structure but lacks the fluorine atom.
4’-Fluoro-2,3,5-trimethyl-1,1’-biphenyl: Similar structure with different positions of the methyl groups.
Uniqueness: 4’-Fluoro-2,4,6-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the fluorine atom and the three methyl groups
Propriétés
Numéro CAS |
53243-80-4 |
|---|---|
Formule moléculaire |
C15H15F |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H15F/c1-10-8-11(2)15(12(3)9-10)13-4-6-14(16)7-5-13/h4-9H,1-3H3 |
Clé InChI |
SDTDOPMIMJWAAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



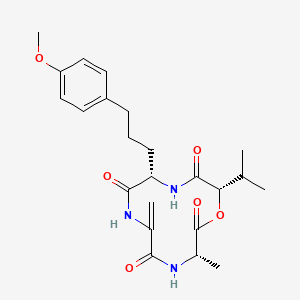
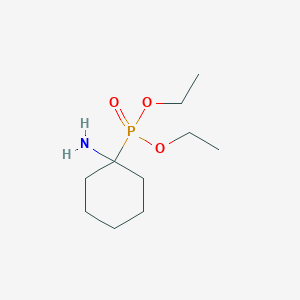
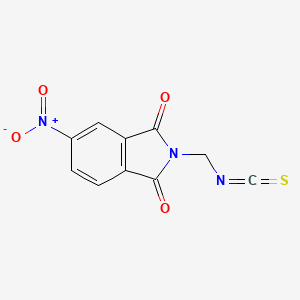
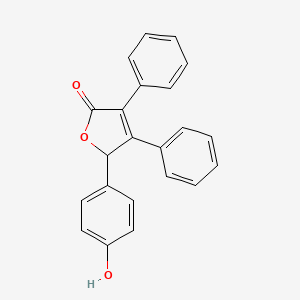
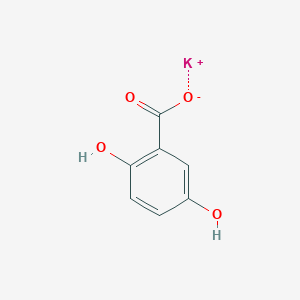
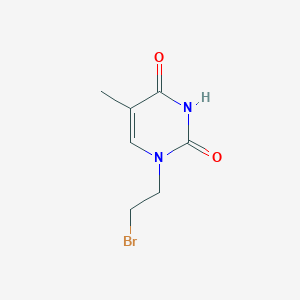
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)

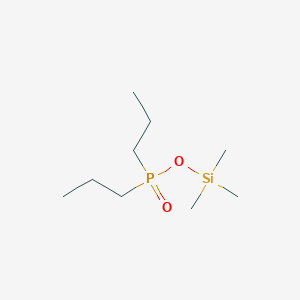

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)

